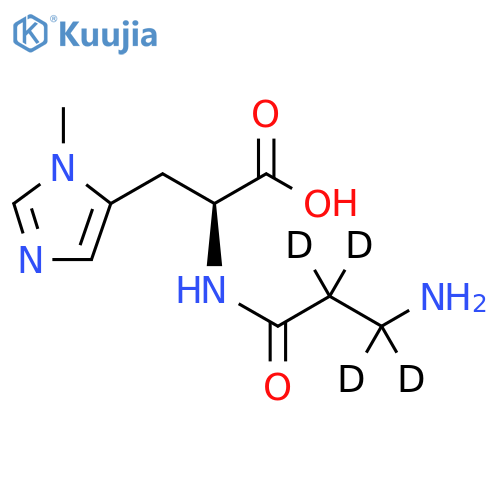Cas no 1201658-81-2 (L-Anserine-d4 (N-b-alanyl-d4))

L-Anserine-d4 (N-b-alanyl-d4) structure
商品名:L-Anserine-d4 (N-b-alanyl-d4)
CAS番号:1201658-81-2
MF:C10H12D4N4O3
メガワット:244.28
CID:4760285
L-Anserine-d4 (N-b-alanyl-d4) 化学的及び物理的性質
名前と識別子
-
- L-Anserine-d4 (N-β-alanyl-d4)
- L-Anserine-d4 (N-beta-alanyl-d4)
- L-Anserine-d4 (N-b-alanyl-d4)
-
- インチ: 1S/C10H16N4O3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17)/t8-/m0/s1/i2D2,3D2
- InChIKey: MYYIAHXIVFADCU-XDTSEJTKSA-N
- ほほえんだ: C(C1=CN=CN1C)[C@@H](C(=O)O)NC(=O)C([2H])([2H])C([2H])([2H])N
L-Anserine-d4 (N-b-alanyl-d4) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | A678254-1mg |
L-Anserine-d4 (N-b-alanyl-d4) |
1201658-81-2 | 1mg |
$ 1203.00 | 2023-04-19 | ||
| TRC | A678254-2.5mg |
L-Anserine-d4 (N-b-alanyl-d4) |
1201658-81-2 | 2.5mg |
$ 2480.00 | 2023-04-19 | ||
| TRC | A678254-5mg |
L-Anserine-d4 (N-b-alanyl-d4) |
1201658-81-2 | 5mg |
$ 4015.00 | 2023-04-19 |
L-Anserine-d4 (N-b-alanyl-d4) 関連文献
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
1201658-81-2 (L-Anserine-d4 (N-b-alanyl-d4)) 関連製品
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 249916-07-2(Borreriagenin)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
推奨される供給者
Jiangsu Kolod Food Ingredients Co.,ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
TAIXING JOXIN BIO-TEC CO.,LTD.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
